molecular formula C29H23FN2O6S B11621561 ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11621561
M. Wt: 546.6 g/mol
InChI Key: RRFNZCKPSLNIEK-HAHDFKILSA-N
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Description

Ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluoroaniline, furan-2-carbaldehyde, and methyl 3-(methoxycarbonyl)benzoate. These intermediates are then subjected to condensation, cyclization, and esterification reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The process would also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group.

    Furan Derivatives: Compounds with the furan ring system.

Uniqueness

Ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C29H23FN2O6S

Molecular Weight

546.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-fluorophenyl)-2-[[5-(3-methoxycarbonylphenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H23FN2O6S/c1-4-37-28(35)24-16(2)31-29-32(25(24)17-8-10-20(30)11-9-17)26(33)23(39-29)15-21-12-13-22(38-21)18-6-5-7-19(14-18)27(34)36-3/h5-15,25H,4H2,1-3H3/b23-15-

InChI Key

RRFNZCKPSLNIEK-HAHDFKILSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(=O)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)OC)S2)C

Origin of Product

United States

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